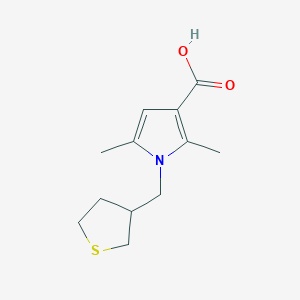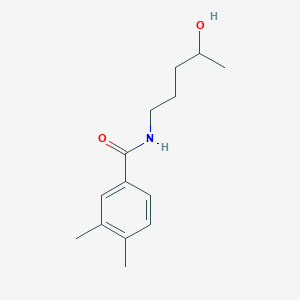
2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid (DTMPC) is a pyrrole derivative that has been studied for its potential applications in various fields of science. DTMPC has shown promising results in scientific research, particularly in the area of drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the activity of certain kinases involved in cell signaling pathways.
Biochemical and Physiological Effects
2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including antitumor and antimicrobial activity, as well as anti-inflammatory and antioxidant activity. 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs. 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid also exhibits a range of biological activities, making it a versatile compound for use in scientific research. One of the limitations of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid. One potential direction is the development of new drugs based on the structure of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid. Another potential direction is the study of the mechanism of action of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid, which could provide insights into the cellular processes involved in cancer and other diseases. Additionally, the synthesis of new derivatives of 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid could lead to the discovery of compounds with even greater biological activity.
Métodos De Síntesis
2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid can be synthesized through a multistep process involving the condensation of 3-(chloromethyl)thiophene-2-carbaldehyde with 2,5-dimethylpyrrole-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with hydrogen sulfide to yield 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been studied for its potential applications in various fields of science, including drug discovery and development, biochemistry, and materials science. In drug discovery and development, 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been shown to exhibit antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. In biochemistry, 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and imaging. In materials science, 2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid has been used in the synthesis of polymers with potential applications in drug delivery and tissue engineering.
Propiedades
IUPAC Name |
2,5-dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-5-11(12(14)15)9(2)13(8)6-10-3-4-16-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPLOSMJMHIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCSC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(thiolan-3-ylmethyl)pyrrole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634765.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6634773.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634781.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine](/img/structure/B6634785.png)
![2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione](/img/structure/B6634806.png)
![2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline](/img/structure/B6634808.png)
![2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634817.png)


![[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone](/img/structure/B6634839.png)
![2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634847.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methylpyridine-4-carboxamide](/img/structure/B6634862.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B6634890.png)